molecular formula C16H14Cl2O2 B1419175 2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane CAS No. 1049605-59-5

2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane

Cat. No.: B1419175
CAS No.: 1049605-59-5
M. Wt: 309.2 g/mol
InChI Key: GKWPFUSVMXXVND-UHFFFAOYSA-N
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Description

2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane is an epoxide derivative characterized by a strained oxirane (epoxide) ring and two 4-chlorophenyl groups attached via a methoxy-methyl bridge. Its molecular formula is C₁₇H₁₄Cl₂O₂, with a molecular weight of 337.20 g/mol. The compound’s reactivity arises from the electron-withdrawing chlorine substituents, which enhance the electrophilicity of the epoxide ring, making it highly reactive in nucleophilic addition and ring-opening reactions. This structural motif is critical in medicinal chemistry and organic synthesis, particularly for constructing chiral intermediates or bioactive molecules .

Properties

IUPAC Name

2-[bis(4-chlorophenyl)methoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c17-13-5-1-11(2-6-13)16(20-10-15-9-19-15)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWPFUSVMXXVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article explores the compound's mechanisms of action, biological effects, and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by an oxirane (epoxide) ring structure, which contributes to its reactivity. The presence of two 4-chlorophenyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions due to the strained oxirane ring. This reactivity can lead to the formation of various metabolites that may interact with cellular targets, including enzymes and receptors.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors.

  • Case Study : A related compound demonstrated an IC50 value of 0.017 µM against HepG2 liver cancer cells, indicating potent cytotoxicity compared to standard treatments like Staurosporine and 5-FU, which had IC50 values of 5.07 µM and 5.18 µM respectively .

Antioxidant Activity

The compound's potential to modulate oxidative stress has been explored. Some derivatives have shown the ability to enhance antioxidant enzyme levels (e.g., CAT, SOD) while reducing markers of oxidative damage (e.g., MDA levels) in cellular models.

Parameter Control Compound Treatment
GSH Levels (mg/g tissue)18.2339.27
CAT Activity (U/g tissue)21.6946.90
MDA Levels (nmol/g tissue)98.3973.36

This table illustrates the significant increase in antioxidant levels following treatment with related compounds, suggesting a protective effect against oxidative stress in cancer models .

Toxicity and Safety

While exploring the biological activity, it is crucial to assess the toxicity profile of this compound. Preliminary studies indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.

  • Hematological Parameters : In vivo studies showed no significant adverse effects on hematological parameters in treated mice compared to controls, suggesting a favorable safety profile for further development .

Future Directions

Further research is warranted to elucidate the specific molecular targets of this compound and its derivatives. Investigating its effects on various cancer cell lines and understanding its pharmacokinetics will be essential for developing this compound into a viable therapeutic agent.

Comparison with Similar Compounds

Reactivity

  • Chlorine vs. Fluorine Substituents : The bis(4-chlorophenyl) derivative exhibits higher electrophilicity than its fluorinated analog (C₁₆H₁₄F₂O₂) due to chlorine’s stronger electron-withdrawing effect, facilitating nucleophilic attacks on the epoxide ring .
  • Methoxy vs. Chlorine : The methoxy-substituted analog (C₁₁H₁₄O₃) demonstrates reduced reactivity, as the electron-donating methoxy group stabilizes the epoxide ring, limiting ring-opening reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane
Reactant of Route 2
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2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane

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